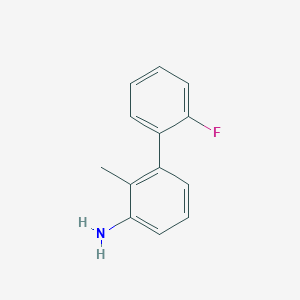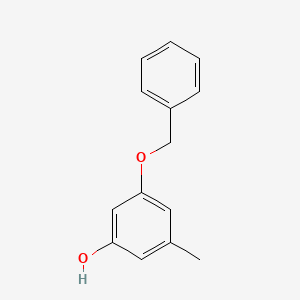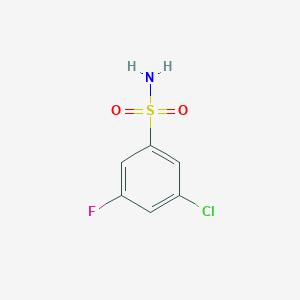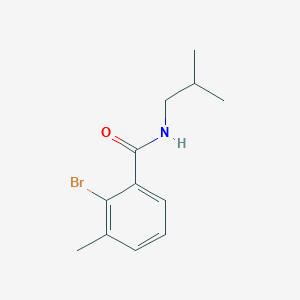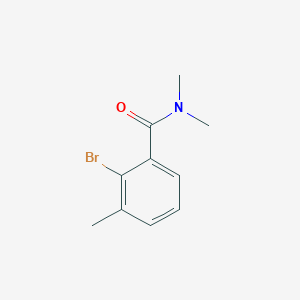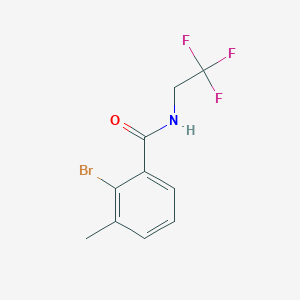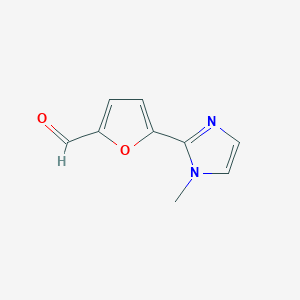
5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common structural motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde typically involves the formation of the imidazole and furan rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with furan derivatives . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the stability of the functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the imidazole and furan rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: 5-(1-methyl-1H-imidazol-2-yl)furan-2-carboxylic acid.
Reduction: 5-(1-methyl-1H-imidazol-2-yl)furan-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets due to the presence of the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore . The furan ring can also participate in π-π stacking interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
5-(1H-imidazol-2-yl)furan-2-carbaldehyde: Lacks the methyl group on the imidazole ring.
5-(1-methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a furan ring.
5-(1-methyl-1H-imidazol-2-yl)pyrrole-2-carbaldehyde: Contains a pyrrole ring instead of a furan ring.
Uniqueness
5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde is unique due to the combination of the imidazole and furan rings, which confer distinct chemical and biological properties. The presence of the methyl group on the imidazole ring can also influence its reactivity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
5-(1-methylimidazol-2-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNISHLOYZMIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
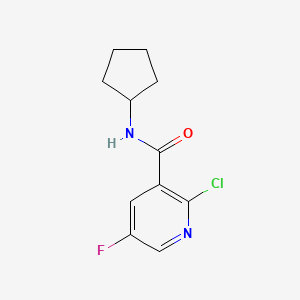
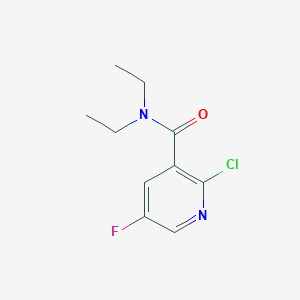
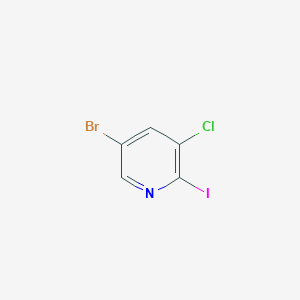
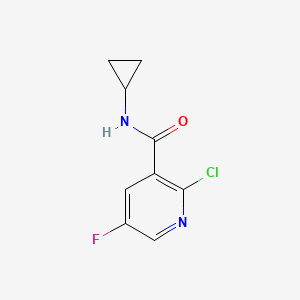
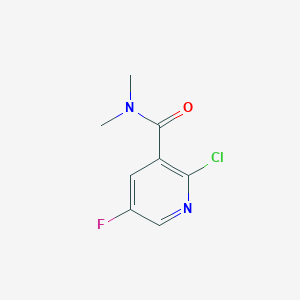
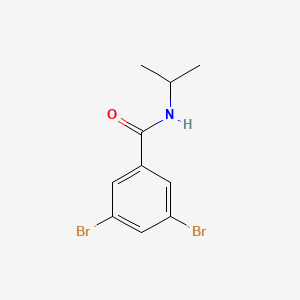
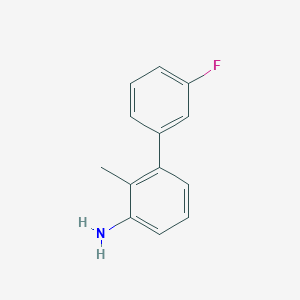
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8014839.png)
